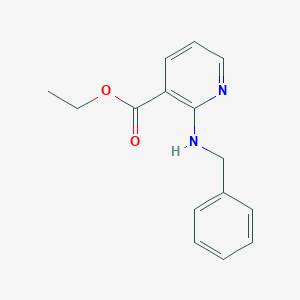![molecular formula C11H15ClN2O B13867528 1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol CAS No. 939986-34-2](/img/structure/B13867528.png)
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol is a chemical compound with the molecular formula C10H12ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorinated pyridine ring attached to a piperidinol moiety, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the pyridine ring to form piperidine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to exert its effects.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
類似化合物との比較
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol can be compared with other similar compounds, such as:
Imidacloprid: A neonicotinoid insecticide with a similar chlorinated pyridine structure.
Thiacloprid: Another neonicotinoid with a comparable mechanism of action.
Nitenpyram: A neonicotinoid used in veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
特性
CAS番号 |
939986-34-2 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC名 |
1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,7-8H2 |
InChIキー |
GKWQXXMHYNKFMG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)


![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)

![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)


